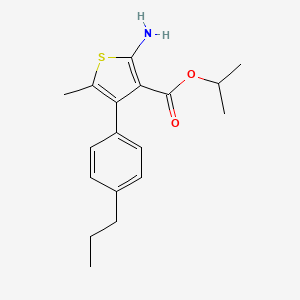

Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

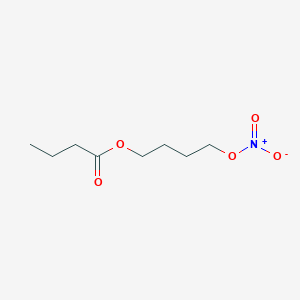

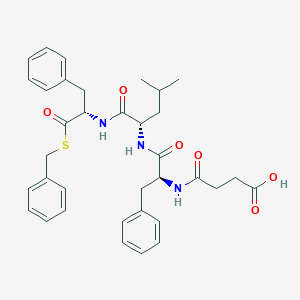

“Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C18H23NO2S . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H22NO2S/c1-10(2)12-5-7-13(8-6-12)14-9-21-16(18)15(14)17(19)20-11(3)4/h5-11,21H,18H2,1-4H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The molecular weight of “Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate” is 303.42 . Other physical and chemical properties are not provided in the search results.Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives, such as Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate, have been studied for their potential as anticancer agents. The thiophene moiety is a common feature in several pharmacologically active compounds, showing effectiveness in inhibiting cancer cell growth .

Organic Electronics: Semiconductors

In the field of organic electronics, thiophene-based molecules are integral to the development of organic semiconductors. Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Material Science: Corrosion Inhibitors

The application of thiophene derivatives in material science includes their use as corrosion inhibitors. These compounds can provide protection for metals and alloys against corrosion, which is crucial in extending the lifespan of materials .

Pharmaceutical Development: Anti-inflammatory Drugs

Thiophene derivatives are known to exhibit anti-inflammatory properties. They are used in the design of nonsteroidal anti-inflammatory drugs (NSAIDs), providing relief from inflammation and pain .

Anesthetics: Dental Anesthesia

Certain thiophene derivatives are utilized as voltage-gated sodium channel blockers. For instance, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe, highlighting the importance of thiophene compounds in medical applications .

Antimicrobial Research: Antibacterial and Antifungal Agents

Research into thiophene derivatives has also explored their antimicrobial properties. These compounds have been found to be effective against a range of bacterial and fungal pathogens, offering a pathway for the development of new antibacterial and antifungal agents .

Neuroscience: Neuroprotective Agents

Thiophene derivatives are being investigated for their neuroprotective effects. They may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .

Enzyme Inhibition: Kinase Inhibitors

In the realm of enzyme inhibition, thiophene derivatives are studied for their ability to inhibit kinases. This is particularly relevant in the treatment of diseases where kinase activity is dysregulated, such as certain types of cancer .

Mechanism of Action

Future Directions

properties

IUPAC Name |

propan-2-yl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c1-5-6-13-7-9-14(10-8-13)15-12(4)22-17(19)16(15)18(20)21-11(2)3/h7-11H,5-6,19H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPQSYITFBALHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC(C)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)

![6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1326530.png)

![1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1326531.png)